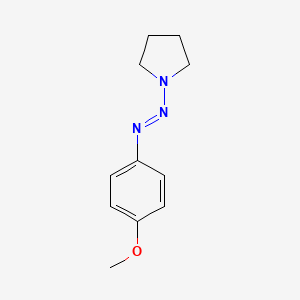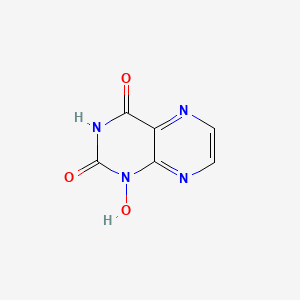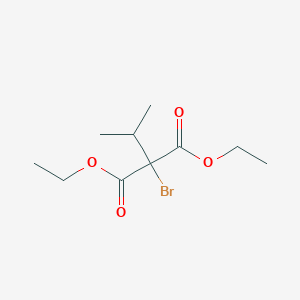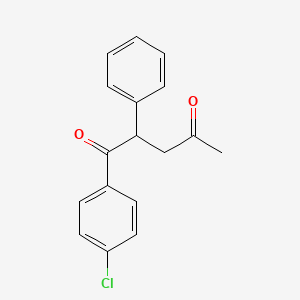![molecular formula C14H10S B14673778 [(Phenylethynyl)sulfanyl]benzene CAS No. 35460-31-2](/img/structure/B14673778.png)
[(Phenylethynyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Phenylethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a phenylethynyl group attached to a benzene ring via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylethynyl)sulfanyl]benzene typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of phenylethynyl halides with thiophenol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(Phenylethynyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(Phenylethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of [(Phenylethynyl)sulfanyl]benzene in chemical reactions typically involves the nucleophilic attack on the aromatic ring, facilitated by the electron-withdrawing nature of the phenylethynyl group. This makes the benzene ring more susceptible to nucleophilic substitution reactions. The sulfur atom can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
[(Phenylethynyl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylethynylbenzene: Lacks the sulfur atom, resulting in different reactivity and applications.
Phenylsulfanylbenzene: Lacks the ethynyl group, affecting its electronic properties and reactivity.
Bis(phenylethynyl)benzene: Contains two phenylethynyl groups, leading to different physical and chemical properties.
The uniqueness of this compound lies in the combination of the phenylethynyl and sulfanyl groups, which impart distinct electronic and steric characteristics, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
35460-31-2 |
|---|---|
Formule moléculaire |
C14H10S |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
2-phenylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H |
Clé InChI |
UUDMEJQLIBKUDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












phosphanium chloride](/img/structure/B14673773.png)



